4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine
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Overview
Description
4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine is an organic compound characterized by the presence of a tetrahydrofuran ring attached to a phenylamine group via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Methoxylation: The tetrahydrofuran ring is then methoxylated using methanol in the presence of an acid catalyst to form tetrahydrofuran-2-ylmethanol.
Coupling with Phenylamine: The final step involves the coupling of tetrahydrofuran-2-ylmethanol with phenylamine. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of tetrahydrofuran-2-ylmethanol is replaced by the amine group of phenylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are chosen to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tetrahydrofuran-2-ylmethoxy)benzamide
- 4-(Propan-2-yloxy)benzamide
- 4-(Difluoromethoxy)benzamide
- 4-(2-Morpholinylmethoxy)benzamide
Uniqueness
4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine is unique due to its specific structural features, such as the tetrahydrofuran ring and the methoxy linkage to the phenylamine group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11H,1-2,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTTYRMUFWQXNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424400 |
Source
|
Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91246-63-8 |
Source
|
Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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